N-Biotinylaminoethyl Methanethiosulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

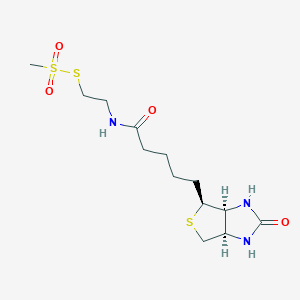

N-Biotinylaminoethyl Methanethiosulfonate (MTSEA-biotin) is a thiol-reactive chemical probe with the molecular formula C₁₃H₂₃N₃O₄S₃ and a molecular weight of 381.53 g/mol (CAS: 162758-04-5) . It reacts selectively with free cysteine residues via its methanethiosulfonate (MTS) group, forming a stable disulfide bond while introducing a biotin moiety for streptavidin-based detection . MTSEA-biotin is membrane-impermeable, enabling selective labeling of extracellular cysteine residues in intact cells, a property critical for studying transmembrane protein topology and conformational changes .

Its applications span structural biology, neuropharmacology, and membrane protein research. For example, it has been used to:

- Probe the extracellular loops of serotonin transporters (SERT) to elucidate ERp44-mediated retention mechanisms .

- Map cholesterol accessibility in G-protein-coupled receptors (GPCRs) like adenosine A2A receptor (A2AR) .

- Determine the orientation of SNAT4 amino acid transporter domains .

MTSEA-biotin is stored at -20°C and is sensitive to moisture and light .

Vorbereitungsmethoden

Synthetic Routes and Reaction Mechanisms

The synthesis of MTSEA-biotin involves two primary steps: (1) preparation of the methanethiosulfonate (MTS) backbone and (2) conjugation of biotin to the aminoethyl group.

Synthesis of Methanethiosulfonate Ethylamine Intermediate

The methanethiosulfonate (MTS) group is introduced via nucleophilic substitution between 2-aminoethanethiol and methanesulfonyl chloride. This reaction proceeds in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent oxidation of thiol intermediates . Triethylamine (TEA) is employed as a base to neutralize HCl byproducts. The product, 2-aminoethyl methanethiosulfonate, is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) and characterized by 1H NMR and mass spectrometry .

Key Reaction:

2\text{CH}2\text{NH}2 + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{CH}3\text{SO}2\text{S-CH}2\text{CH}2\text{NH}2 + \text{HCl} HS-CH2CH2NH2+CH3SO2ClTEA, DCMCH3SO2S-CH2CH2NH2+HCl

Biotin Conjugation via Carbodiimide Coupling

The amino group of the MTS intermediate is coupled to biotin’s carboxyl group using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethyl sulfoxide (DMSO) . The reaction is stirred for 24 hours at 25°C, followed by precipitation in cold diethyl ether to isolate the crude product. Final purification is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Key Reaction:

3\text{SO}2\text{S-CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{EDC/NHS, DMSO}} \text{Biotin-NH-CH}2\text{CH}2\text{S-SO}2\text{CH}_3 Biotin-COOH+CH3SO2S-CH2CH2NH2EDC/NHS, DMSOBiotin-NH-CH2CH2S-SO2CH3

Optimization of Reaction Conditions

Solvent Selection

DMSO is preferred for its ability to dissolve both biotin and the MTS intermediate while stabilizing reactive intermediates . Alternative solvents like DMF or THF result in lower yields (<60%) due to poor solubility .

Temperature and Time Dependence

Elevating temperature to 40°C reduces reaction time to 12 hours but risks decomposition of the MTS group. Room temperature (25°C) with 24-hour stirring achieves >85% yield without side products .

Stoichiometric Ratios

A 1:1.2 molar ratio of biotin to MTS intermediate minimizes unreacted starting material. Excess EDC (1.5 equivalents) ensures complete activation of biotin’s carboxyl group .

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-documented, industrial production requires additional steps:

Continuous Flow Reactors

Microreactor systems enhance mixing and heat transfer, reducing reaction time by 30% compared to batch processes .

Purification at Scale

Liquid-liquid extraction replaces column chromatography for cost efficiency. Ethyl acetate/water partitions remove unreacted biotin, while activated carbon adsorption eliminates residual DMSO .

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98% | HPLC (UV detection at 280 nm) |

| Residual Solvents | <0.1% DMSO | Gas Chromatography |

| Thiol Reactivity | >95% labeling efficiency | Ellman’s Assay |

Challenges and Mitigation Strategies

Oxidation of Thiol Intermediates

The MTS group is prone to disulfide formation. Strict anaerobic conditions (argon sparging) and antioxidants like tris(2-carboxyethyl)phosphine (TCEP) stabilize intermediates .

Hydrolysis of Methanethiosulfonate

Moisture accelerates hydrolysis to methanesulfonate. Anhydrous solvents and molecular sieves (3Å) maintain product integrity .

Recent Advances in Synthesis

Enzymatic Biotinylation

Lipase-catalyzed coupling in ionic liquids achieves 92% yield under mild conditions (pH 7.4, 37°C), avoiding harsh reagents .

Solid-Phase Synthesis

Immobilization of biotin on Wang resin enables stepwise assembly, reducing purification steps and improving reproducibility .

Analyse Chemischer Reaktionen

Reaktionstypen

MTSEA-Biotin unterliegt hauptsächlich Substitutionsreaktionen, bei denen die Methanthiosulfonatgruppe mit Thiolgruppen auf Zielmolekülen reagiert. Diese Reaktion ist hochspezifisch und erfolgt unter milden Bedingungen, wodurch sie für die Markierung empfindlicher Biomoleküle geeignet ist .

Häufige Reagenzien und Bedingungen

Die bei Reaktionen mit MTSEA-Biotin verwendeten Reagenzien umfassen thiolhaltige Verbindungen und Lösungsmittel wie DMF oder DMSO. Die Reaktionen werden typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um den Konjugationsprozess zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei Reaktionen mit MTSEA-Biotin gebildet werden, sind biotinylierte thiolhaltige Moleküle. Diese biotinylierten Produkte können dann in verschiedenen biochemischen Assays und bildgebenden Verfahren verwendet werden .

Wissenschaftliche Forschungsanwendungen

Key Applications

- Protein Labeling and Detection

-

Affinity Purification

- The biotin component enables easy detection and isolation of labeled proteins using streptavidin or avidin-based methods. This property is invaluable in affinity purification techniques where specific proteins need to be isolated from complex mixtures.

- Mass Spectrometry

-

Fluorescence Microscopy

- This compound can be utilized in fluorescence microscopy to visualize proteins within cellular contexts. By attaching fluorescent labels to biotinylated proteins, researchers can study protein localization and dynamics in live cells.

- Structural Biology

Case Study 1: Serotonin Transporter Analysis

In a study examining the maturation of the serotonin transporter (SERT), this compound was used to label cysteine residues on SERT under different conditions. The results indicated that specific cysteine residues were accessible for labeling only when certain chaperone proteins were silenced, highlighting the role of these chaperones in regulating protein maturation and localization .

Case Study 2: GABA Receptor Binding Site Mapping

Another significant application involved using this compound to map the agonist binding site of the GABA receptor. By covalently modifying cysteine-substituted residues, researchers were able to identify key binding site residues and understand how ligand binding affects receptor function .

Wirkmechanismus

MTSEA-biotin exerts its effects through the specific labeling of thiol groups on target molecules. The methanethiosulfonate group reacts with thiol groups to form a stable thioether bond, resulting in the biotinylation of the target molecule. This biotinylated molecule can then be detected and visualized using streptavidin-based assays and imaging techniques .

Vergleich Mit ähnlichen Verbindungen

MTSEA-biotin belongs to the methanethiosulfonate (MTS) family, which includes structurally related compounds with distinct functional groups, charges, and applications. Below is a comparative analysis:

Table 1: Key Features of MTSEA-Biotin and Analogous MTS Derivatives

Reactivity and Selectivity

- Charge Differences : MTSEA-biotin’s positive charge facilitates interactions with negatively charged binding pockets, as demonstrated in A2AR studies where its biotinylation overlapped with cholesterol-binding sites . In contrast, negatively charged MTSES− is used to probe electrostatic interactions in transporters like the proton-coupled folate transporter (PCFT) .

- Biotin vs. Fluorescent Tags : Unlike Texas Red-MTS (a fluorescent derivative), MTSEA-biotin enables streptavidin-based purification or detection without fluorescence interference, making it ideal for biochemical assays like Western blotting .

Membrane Permeability

MTSEA-biotin’s impermeability allows selective labeling of extracellular cysteines in live cells, whereas permeable analogs (e.g., N-Succinimidyloxycarbonylundecyl Methanethiosulfonate) label intracellular residues in membrane vesicles or permeabilized cells . This distinction is critical for topology mapping, as shown in SNAT4 studies where MTSEA-biotin confirmed extracellular domain orientations .

Limitations and Trade-offs

- Size Limitations : MTSEA-biotin’s biotin group (~244 Da) may sterically hinder binding in tightly packed regions, unlike smaller MTSET+ (~278 Da) .

- Charge Sensitivity : MTSES−’s negative charge can disrupt charge-sensitive processes, whereas MTSEA-biotin’s positive charge mimics physiological cations in receptor studies .

Research Findings and Case Studies

Cholesterol Accessibility in A2AR

MTSEA-biotin labeling of cysteine residues in A2AR demonstrated that cholesterol-rich membranes reduce biotinylation efficiency, suggesting cholesterol competes for binding pockets. This finding was validated by overlapping structural models of MTSEA-biotin, cholesterol, and ZM241385 .

ERp44 Regulation of SERT

Knockdown of ERp44 increased SERT surface expression but reduced serotonin uptake. MTSEA-biotin labeling confirmed ERp44 shields extracellular cysteines (e.g., Cys-200) during SERT maturation, preventing premature plasma membrane localization .

SNAT4 Transporter Topology

Using a cysteine-null SNAT4 mutant, MTSEA-biotin identified extracellular domains by labeling introduced cysteines, resolving ambiguities in predicted transmembrane helices .

Biologische Aktivität

N-Biotinylaminoethyl methanethiosulfonate (MTSEA-biotin) is a thiol-reactive compound that plays a significant role in biochemical research, particularly in the study of protein interactions and dynamics. This article delves into its biological activity, mechanisms, applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₂₃N₃O₄S₃ and a molecular weight of 381.53 g/mol. It appears as a white to off-white solid with a melting point between 95 to 103 °C. The compound features a biotin moiety that enhances its utility in biological applications, especially in protein labeling and detection.

The primary mechanism of action for MTSEA-biotin involves its reaction with thiol groups in cysteine residues of proteins. This reaction forms a stable thioether bond through a nucleophilic attack by the thiol group on the electrophilic sulfur atom in the methanethiosulfonate group. This covalent bond formation allows for specific labeling of proteins, which is crucial for various biochemical assays such as:

- Affinity purification

- Mass spectrometry

- Fluorescence microscopy .

Applications in Research

MTSEA-biotin is widely used in protein labeling to study conformational changes and interaction networks within proteins. Its ability to selectively label cysteine residues facilitates detailed investigations into protein functionality.

Key Applications:

- Protein Interaction Studies : By labeling engineered cysteine residues, researchers can investigate specific sites within protein structures.

- Functional Studies : The compound's reactivity allows for probing the dynamics of proteins upon ligand binding or other modifications .

- Detection and Isolation : The biotin component enables easy detection using streptavidin or avidin-based methods, which bind strongly to biotin.

Comparative Analysis of Similar Compounds

The following table compares MTSEA-biotin with other thiol-reactive compounds, highlighting its unique features:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Aminoethyl methanethiosulfonate | Thiol-reactive; lacks biotin moiety | Does not allow for easy detection via biotin binding |

| Biotin maleimide | Reacts with thiols but forms different linkages | Maleimide group offers different reactivity |

| N-ethylmaleimide | Irreversibly modifies thiols; used in protein studies | Non-reversible reaction compared to MTSEA-biotin |

MTSEA-biotin stands out due to its dual functionality—reactivity towards thiols combined with the strong binding affinity of biotin, making it particularly effective for detecting and isolating labeled proteins.

Study on Claudin Proteins

In one study involving claudin proteins, researchers utilized MTSEA-biotin to label specific cysteine residues. The study revealed that certain residues were more reactive than others, providing insights into the structural dynamics of claudins in epithelial cells. For instance, while I66C was weakly reactive, Y35C exhibited strong reactivity, suggesting its proximity to the protein surface outside the pore .

Interaction with Human Organic Cation Transporter 2 (hOCT2)

Another significant application was demonstrated in research on hOCT2, where MTSEA-biotin was used to investigate cysteine residues involved in transport activity. The modification of specific cysteines led to a reduction in transport rates, indicating their functional importance within the transporter structure .

Q & A

Basic Research Questions

Q. How is MTSEA-Biotin utilized for site-specific labeling of cysteine residues in proteins?

MTSEA-Biotin reacts selectively with free thiol groups (-SH) on cysteine residues via its methanethiosulfonate group, forming a mixed disulfide bond. This reaction is rapid (<1 minute under physiological conditions) and irreversible, enabling precise labeling of solvent-accessible cysteines in proteins. After labeling, biotinylation allows for streptavidin-based detection or pull-down assays. This method is critical for mapping surface-exposed residues in membrane proteins (e.g., GABAA receptors, serotonin transporters) to study conformational changes or ligand-binding sites . Key Controls :

- Use reducing agents (e.g., DTT) to confirm specificity for free thiols.

- Include a cysteine-null mutant to rule out non-specific labeling .

Q. What role does MTSEA-Biotin play in determining membrane protein topology?

MTSEA-Biotin is a membrane-impermeable reagent, making it ideal for distinguishing extracellular vs. intracellular domains. For example, in the proton-coupled folate transporter (SLC46A1), MTSEA-Biotin labeled extracellular cysteines in "Cys-null" mutants, confirming predicted transmembrane helices. Subsequent streptavidin blotting or mass spectrometry validates accessibility . Methodological Tip : Combine with cysteine-scanning mutagenesis to systematically probe each residue’s exposure .

Q. How does MTSEA-Biotin differ from other methanethiosulfonate (MTS) reagents in biochemical assays?

Unlike charged MTS reagents (e.g., MTSES⁻ or MTSET⁺), MTSEA-Biotin’s biotin moiety introduces minimal charge interference, reducing artifacts in electrophysiological or structural studies. However, its larger size (~381 Da) may sterically hinder labeling in tightly packed regions. For comparison, MMTS (methyl methanethiosulfonate) is smaller but lacks biotin’s detection utility .

Advanced Research Questions

Q. How can researchers validate labeling efficiency and quantify biotinylation in complex protein systems?

Quantification requires a combination of:

- Streptavidin-HRP Western blotting : Semi-quantitative analysis using serial dilutions of biotinylated standards.

- Mass spectrometry : Identify labeled peptides and calculate occupancy ratios (e.g., using iTRAQ labeling in proteomic workflows) .

- Functional assays : Compare activity pre/post-labeling (e.g., transport kinetics in membrane proteins) . Data Pitfall : Incomplete labeling due to steric hindrance may require optimization of reagent concentration (typical range: 0.1–2 mM) .

Q. What experimental strategies resolve contradictions in cysteine accessibility data?

Discrepancies often arise from:

- Conformational dynamics : Use trapping agents (e.g., ligands or inhibitors) to stabilize specific states during labeling .

- Reagent charge/size : Compare MTSEA-Biotin with smaller/charged MTS reagents to distinguish steric vs. electrostatic effects. For example, MTSES⁻ modifies residues in hydrophilic cavities more efficiently .

- Membrane permeability : Validate impermeability using intracellular cysteine mutants treated with membrane-impermeant reagents .

Q. How can site-directed mutagenesis be integrated with MTSEA-Biotin labeling for mechanistic studies?

- Step 1 : Generate a cysteine-null background by mutating all endogenous cysteines (e.g., SNAT4 transporter study) .

- Step 2 : Introduce single cysteine residues at predicted functional sites (e.g., substrate-binding pockets).

- Step 3 : Label with MTSEA-Biotin and assess functional impact (e.g., loss of transport activity indicates critical residue involvement) .

Q. What are the challenges in combining MTSEA-Biotin labeling with cryo-EM or X-ray crystallography?

- Steric disruption : Biotin’s size may perturb native conformations. Use shorter labeling times (≤1 minute) or reversible MTS reagents for structural studies.

- Detection limits : Cryo-EM requires high labeling efficiency (>70%) to resolve biotin density. Pair with streptavidin-conjugated gold particles for enhanced visualization .

Q. How can MTSEA-Biotin be used to study transient protein-protein interactions in live cells?

Eigenschaften

CAS-Nummer |

162758-04-5 |

|---|---|

Molekularformel |

C13H23N3O4S3 |

Molekulargewicht |

381.5 g/mol |

IUPAC-Name |

N-(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18) |

InChI-Schlüssel |

CQPWMXNDGWWWHG-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Isomerische SMILES |

CS(=O)(=O)SCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Kanonische SMILES |

CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Aussehen |

Assay:≥95%A crystalline solid |

Synonyme |

Methanesulfonothioic Acid S-[2-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] Ester; MTSEA-BIOTIN; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.